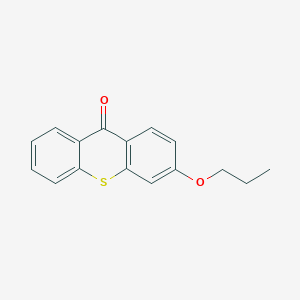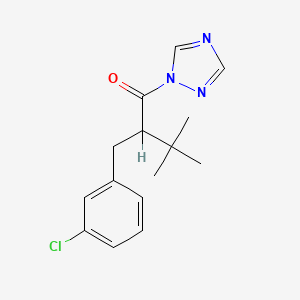
Butylidenecyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylidenecyclododecane is an organic compound that belongs to the class of cycloalkanes It is characterized by a twelve-carbon ring structure with a butylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylidenecyclododecane typically involves the trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The butylidene group is then introduced through a series of reactions involving alkenes and aldehydes under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butylidenecyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
Scientific Research Applications
Butylidenecyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of butylidenecyclododecane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A twelve-carbon ring structure without the butylidene group.
Cyclohexane: A six-carbon ring structure, smaller and less complex than butylidenecyclododecane.
Cyclooctane: An eight-carbon ring structure, also simpler than this compound.
Uniqueness
This compound is unique due to its larger ring structure and the presence of the butylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
106161-81-3 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
butylidenecyclododecane |
InChI |
InChI=1S/C16H30/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h13H,2-12,14-15H2,1H3 |
InChI Key |
XCSMUGDPNNEMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)

![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)




![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)




